

# Technical Guide: Properties and Applications of the m-PEG2-phosphonic acid Hydrophilic Linker

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## Compound of Interest

Compound Name: *m*-PEG2-phosphonic acid

Cat. No.: B609244

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **m-PEG2-phosphonic acid** linker, a versatile tool in bioconjugation, drug delivery, and materials science. It details the linker's core physicochemical properties, its primary applications, and generalized experimental methodologies.

## Core Physicochemical Properties

**m-PEG2-phosphonic acid** is a short-chain, hydrophilic spacer molecule featuring a terminal methoxy group and a phosphonic acid functional group. The polyethylene glycol (PEG) component is renowned for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules.<sup>[1][2][3]</sup> The phosphonic acid group provides a unique functionality for strong binding to metal oxides and calcium ions.<sup>[4][5]</sup>

### 1.1 Quantitative Data Summary

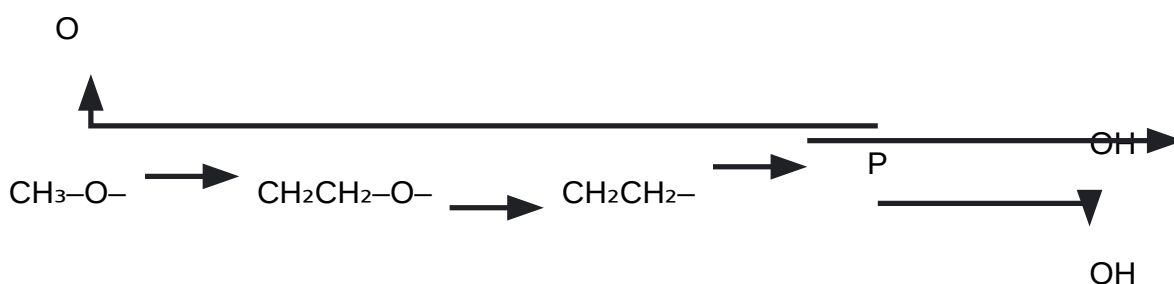
The key specifications for **m-PEG2-phosphonic acid** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>13</sub> O <sub>5</sub> P	[1]
Molecular Weight	184.1 g/mol	[1]
CAS Number	96962-41-3	[1][6]
Purity	Typically ≥95% - 98%	[1][4]
Storage Condition	-20°C	[1][7]
Appearance	Varies (often solid or viscous oil)	Supplier dependent

## 1.2 Key Structural Features and Their Implications

- **Hydrophilic PEG Chain:** The two ethylene glycol units confer hydrophilicity, which is crucial for increasing the solubility of hydrophobic drugs or biomolecules in aqueous media.[1][2] This property is essential for improving formulation stability and bioavailability.[3] Longer PEG chains generally result in better water solubility.[1][6]
- **Phosphonic Acid Group (-PO<sub>3</sub>H<sub>2</sub>):** This terminal group is a strong metal chelator. Its high affinity for calcium ions allows for targeted delivery to bone tissue (hydroxyapatite).[4] Furthermore, it forms robust, stable bonds with metal oxide surfaces, making it an excellent anchoring group for modifying nanoparticles (e.g., iron oxide) or medical implants.[5][8][9]

Below is a diagram illustrating the chemical structure of **m-PEG2-phosphonic acid**.



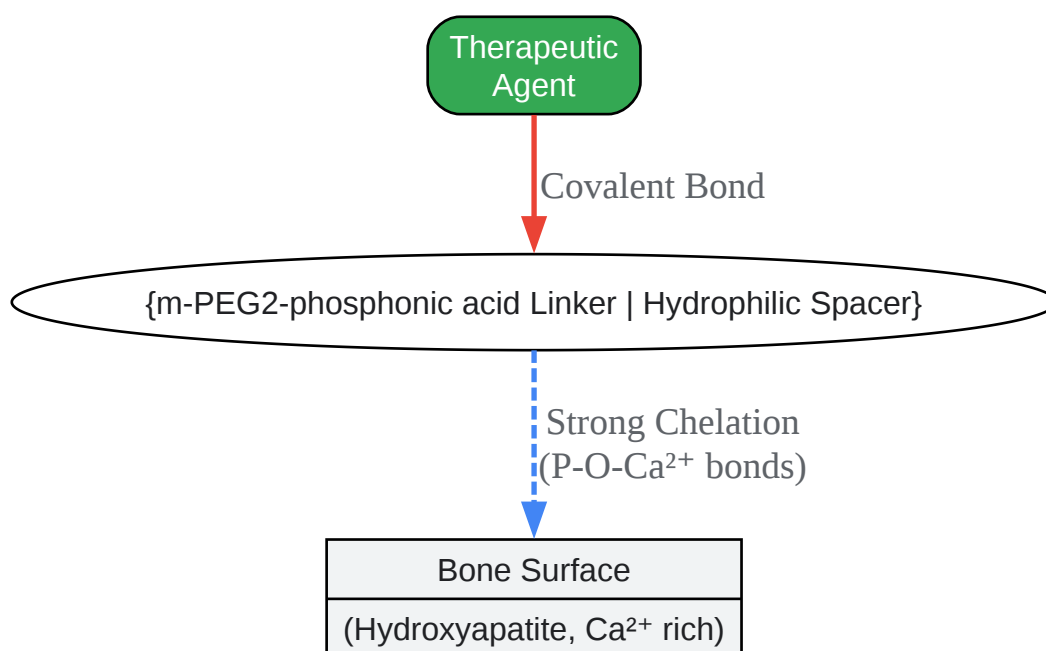
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Caption: Chemical structure of **m-PEG2-phosphonic acid**.

## Applications in Research and Development

The unique combination of a hydrophilic spacer and a strong metal-binding group makes **m-PEG2-phosphonic acid** suitable for several advanced applications.

**2.1 Bone-Targeted Drug Delivery** The phosphonic acid moiety has a high affinity for the calcium phosphate mineral (hydroxyapatite) that constitutes bone.[4] This allows for the targeted accumulation of drugs conjugated to the linker in bone tissues, which can enhance therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]



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Caption: Mechanism of bone targeting via phosphonic acid chelation.

**2.2 Surface Modification of Materials** **m-PEG2-phosphonic acid** is used to functionalize surfaces such as metal oxide nanoparticles and medical implants.[8][9] The phosphonic acid group acts as a stable anchor to the surface, while the hydrophilic PEG chain extends outwards, creating a "stealth" layer that can improve biocompatibility, reduce protein fouling, and prolong circulation time in biological systems.[8]

**2.3 PROTAC Linkers** This molecule serves as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).<sup>[6][10][11]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.<sup>[6][11]</sup> The PEG component of the linker provides the necessary spacing and solubility for the PROTAC molecule to effectively form this ternary complex.

## Experimental Protocols and Methodologies

Disclaimer: The following are generalized protocols. Specific reaction conditions, including stoichiometry, solvent, temperature, and purification methods, must be optimized for each unique application.

**3.1 General Synthesis of Phosphonic Acid Linkers** While a specific protocol for **m-PEG2-phosphonic acid** is not publicly detailed, phosphonic acids are commonly synthesized via methods like the Michaelis-Arbuzov reaction.<sup>[12]</sup> This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester, which is subsequently hydrolyzed to the phosphonic acid.<sup>[12]</sup>

**3.2 Generalized Bioconjugation Workflow** **m-PEG2-phosphonic acid** is primarily an anchoring group. For bioconjugation to proteins or other molecules, it is typically incorporated into a heterobifunctional linker (e.g., with an NHS ester or maleimide at the other end). The workflow below illustrates a general process.



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Caption: Generalized workflow for a bioconjugation experiment.

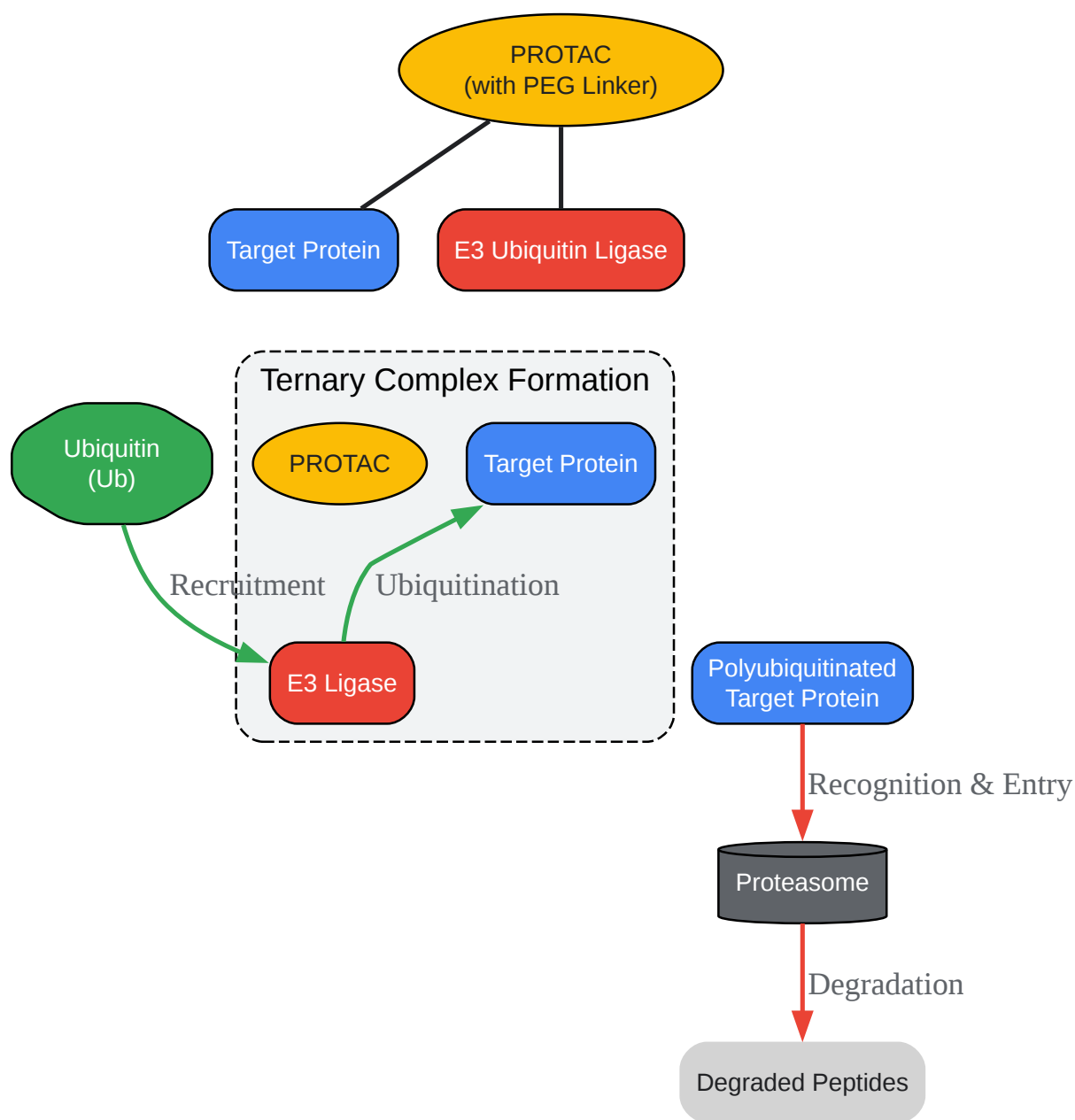
### 3.3 Key Characterization Techniques

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR are used to confirm the chemical structure and purity of the linker and its conjugates.

- Mass Spectrometry (MS): Verifies the molecular weight of the final conjugated product.
- High-Performance Liquid Chromatography (HPLC): Used for purification and to assess the purity of the final product.

## Visualized Mechanism of Action: PROTACs

As a component in PROTACs, the **m-PEG2-phosphonic acid** based linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The diagram below illustrates this mechanism.



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Caption: The PROTAC mechanism of action for targeted protein degradation.

In summary, the **m-PEG2-phosphonic acid** linker is a valuable chemical tool with well-defined properties. Its hydrophilicity, combined with the unique anchoring capabilities of the phosphonic acid group, enables advanced applications in targeted drug delivery, surface science, and the development of novel therapeutics like PROTACs.

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